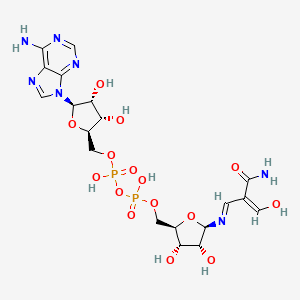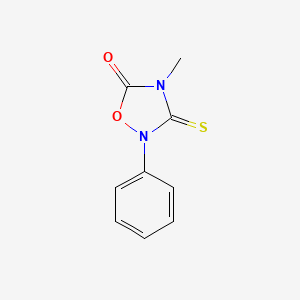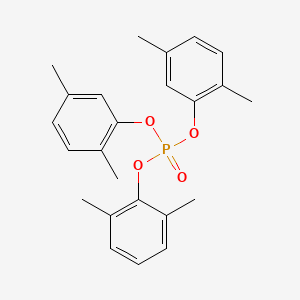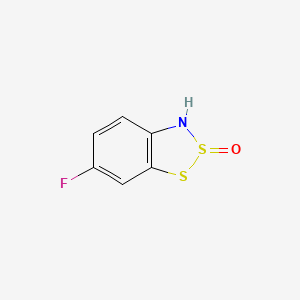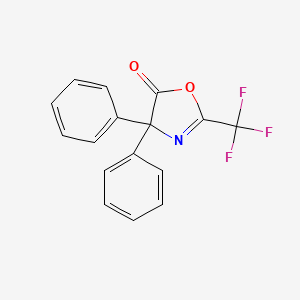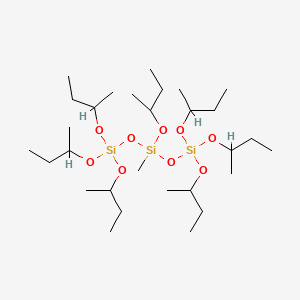
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane is an organophosphorus compound that features a bromopropylidene group attached to a triphenylphosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a bromopropylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether, which help to stabilize the intermediate compounds formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and other nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and other side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new organophosphorus compounds with different functional groups .
Aplicaciones Científicas De Investigación
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation reactions.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites
Mecanismo De Acción
The mechanism of action of (1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various metal ions. These interactions can lead to the formation of new chemical bonds and the activation or inhibition of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar structural properties.
(1-Chloropropylidene)(triphenyl)-lambda~5~-phosphane: A related compound with a chlorine atom instead of bromine.
(1-Iodopropylidene)(triphenyl)-lambda~5~-phosphane: Another related compound with an iodine atom instead of bromine
Uniqueness
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane is unique due to its specific reactivity and the ability to form stable complexes with various metal ions. This makes it a valuable reagent in organic synthesis and catalysis, offering distinct advantages over similar compounds in certain applications .
Propiedades
Número CAS |
66070-41-5 |
|---|---|
Fórmula molecular |
C21H20BrP |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
1-bromopropylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C21H20BrP/c1-2-21(22)23(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
Clave InChI |
HTNICZXFWIJJPD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)



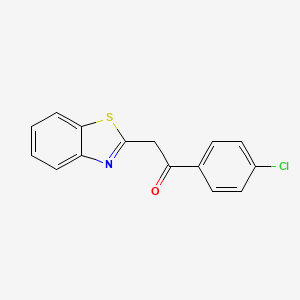
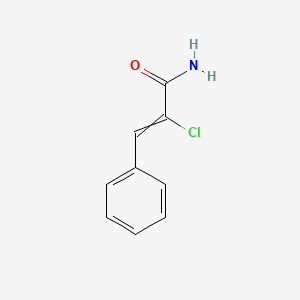
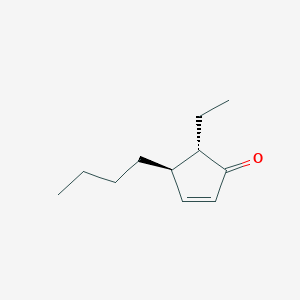
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
